

# Spectroscopic Profile of 3-Aminobenzofuran-2-carboxamide: A Technical Guide

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## Compound of Interest

|                |                                 |
|----------------|---------------------------------|
| Compound Name: | 3-Aminobenzofuran-2-carboxamide |
| Cat. No.:      | B1330751                        |

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Aminobenzofuran-2-carboxamide**, a key heterocyclic compound with applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, alongside the experimental protocols for these analyses.

## Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **3-Aminobenzofuran-2-carboxamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (DMSO-d6)

| Chemical Shift ( $\delta$ )<br>ppm   | Multiplicity | Integration | Assignment |
|--------------------------------------|--------------|-------------|------------|
| Data not available in search results |              |             |            |

**<sup>13</sup>C NMR**

| Chemical Shift ( $\delta$ ) ppm      | Assignment |
|--------------------------------------|------------|
| Data not available in search results |            |

Note: While the existence of <sup>1</sup>H NMR spectra for this compound is confirmed, specific chemical shift values were not available in the public domain search results.[\[1\]](#)

**Infrared (IR) Spectroscopy**

| Wavenumber (cm <sup>-1</sup> )                      | Functional Group Assignment      |
|---|----------------------------------|
| Specific peak table not available in search results | N-H Stretching (Amine and Amide) |
| C=O Stretching (Amide)                              |                                  |
| C=C Stretching (Aromatic)                           |                                  |
| C-N Stretching                                      |                                  |
| C-O Stretching                                      |                                  |

Note: The presence of characteristic functional groups such as amine, amide, and the benzofuran core is confirmed by IR spectroscopy.[\[1\]](#)[\[2\]](#)

**Mass Spectrometry (MS)**

## GC-MS Data

| Mass-to-Charge Ratio (m/z) | Interpretation                 |
|----------------------------|--------------------------------|
| 176                        | Molecular Ion [M] <sup>+</sup> |
| 159                        | Fragment                       |
| 103                        | Fragment                       |

Note: The mass spectrum shows a prominent molecular ion peak at m/z 176, consistent with the molecular weight of **3-Aminobenzofuran-2-carboxamide** ( $C_9H_8N_2O_2$ ).[\[3\]](#)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Sample Preparation:

A standardized protocol for NMR analysis involves dissolving 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d6. The solution is then filtered into an NMR tube.

#### Data Acquisition:

$^1H$  and  $^{13}C$  NMR spectra are typically acquired on a Bruker 300 MHz or 500 MHz NMR spectrometer. The data is referenced to tetramethylsilane (TMS) as an internal standard.[\[4\]](#)

### Infrared (IR) Spectroscopy

#### Sample Preparation (KBr Pellet Technique):

A small amount of the solid sample is intimately mixed and ground with dry potassium bromide (KBr). The mixture is then pressed under high pressure to form a thin, transparent pellet. This method is widely used for obtaining high-quality IR spectra of solid samples.[\[3\]](#)[\[4\]](#)

#### Data Acquisition:

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker spectrometer.[\[3\]](#)[\[4\]](#) The data is typically collected over a range of 4000-400  $cm^{-1}$ .

### Mass Spectrometry (MS)

#### Sample Preparation:

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is typically dissolved in a volatile organic solvent before injection into the instrument.

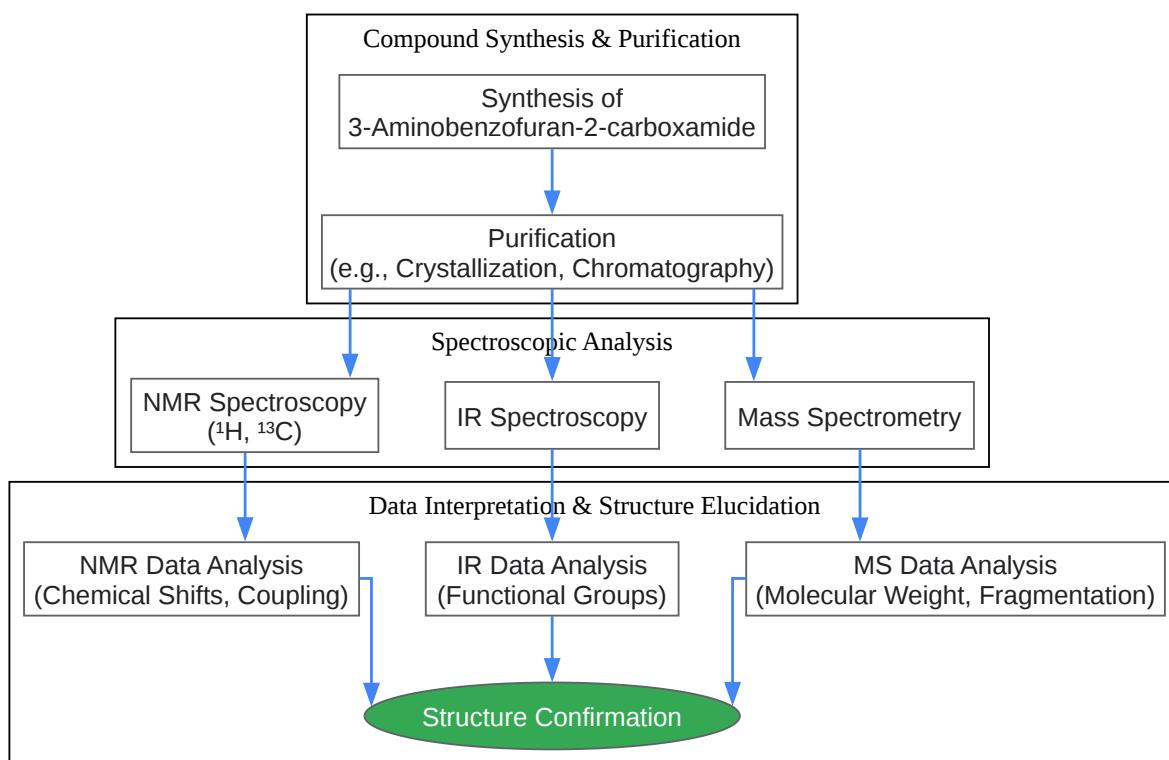
## Data Acquisition:

Mass analysis is carried out using a mass spectrometer, such as an Agilent mass spectrometer, often coupled with a gas chromatograph for separation of components.[4] Electron Ionization (EI) is a common method for generating ions.

## Visualizations

### Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **3-Aminobenzofuran-2-carboxamide**.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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## References

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